N,3-dimethoxy-N-methylpropanamide
Description
N,3-Dimethoxy-N-methylpropanamide is a substituted propanamide featuring methoxy groups at the 3-position and an N-methyl substituent. This discontinuation may reflect challenges in synthesis, stability, or niche applications compared to structurally related analogs. Its methoxy groups likely confer distinct electronic and steric properties, influencing reactivity and solubility compared to non-oxygenated derivatives.
Properties
IUPAC Name |
N,3-dimethoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(10-3)6(8)4-5-9-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHHQRDEOJDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339111-34-0 | |
| Record name | N,3-dimethoxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N,3-dimethoxy-N-methylpropanamide involves the reaction of N-methylpropanamide with methanol in the presence of an acid catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N,3-dimethoxy-N-methylpropanamide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0-100°C. Major products formed from these reactions include carboxylic acids, primary amines, and substituted amides.
Scientific Research Applications
N,3-dimethoxy-N-methylpropanamide is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N,3-dimethoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,3-dimethoxy-N-methylpropanamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
| Property | This compound | 3-(Diethylamino)-N-methylpropanamide | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide |
|---|---|---|---|
| Molecular Formula | C₇H₁₅NO₃ (estimated) | C₈H₁₈N₂O | C₁₃H₁₇NO₂ |
| Molecular Weight | ~161.20 g/mol | 170.25 g/mol | 219.28 g/mol |
| Polar Groups | 2 methoxy, 1 amide | 1 diethylamino, 1 amide | 1 aryl methoxy, 1 amide |
| Solubility | Moderate in polar solvents | Low in water; soluble in organics | Low in water; soluble in DMSO/acetone |
Key Differentiators and Challenges
- Electronic Effects: Methoxy groups in this compound may reduce electrophilicity compared to amino-substituted analogs, limiting reactivity in nucleophilic substitutions .
- Stability : Methoxy groups are hydrolytically stable under neutral conditions, unlike esters or tertiary amines susceptible to degradation .
Biological Activity
N,3-Dimethoxy-N-methylpropanamide (CAS No. 1339111-34-0) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting relevant research findings, case studies, and data tables that summarize key information.
This compound has the molecular formula . Its structure consists of a propanamide backbone with two methoxy groups at the 3-position. The compound's physicochemical properties, such as solubility and stability, are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions in various biological systems. Research has indicated potential applications in neuropharmacology and anti-inflammatory responses.
Neuropharmacological Effects
One of the significant areas of research focuses on the compound's interaction with the translocator protein (TSPO), which is implicated in neuroinflammation. Studies exploring related compounds have shown that modifications to similar scaffolds can enhance binding affinity to TSPO, suggesting a potential for this compound to exhibit neuroprotective effects through modulation of this protein .
Study on TSPO Ligands
A study investigated ligands based on N-methyl-(quinolin-4-yl)oxypropanamide scaffolds for developing radioligands for positron emission tomography (PET) imaging. Although not directly focused on this compound, it provides insights into how structural modifications can influence binding affinities and biological activities relevant to neuroinflammation .
In Vitro Studies
In vitro assays have been employed to assess the anti-inflammatory properties of related compounds. For instance, compounds with similar amide functionalities have demonstrated inhibitory effects on pro-inflammatory cytokine production in macrophages. These findings suggest that this compound may also possess similar anti-inflammatory properties, warranting further investigation.
Data Tables
The following table summarizes relevant findings from studies involving compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
